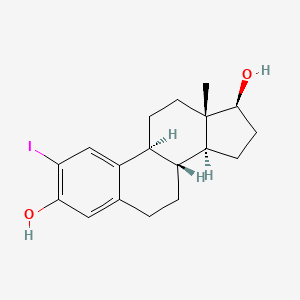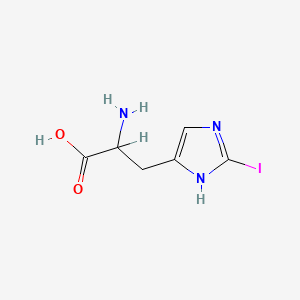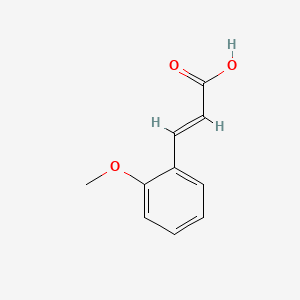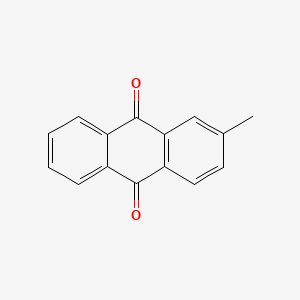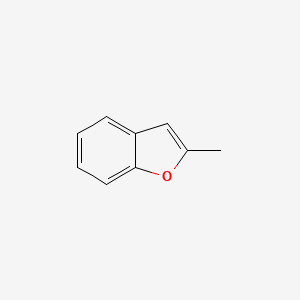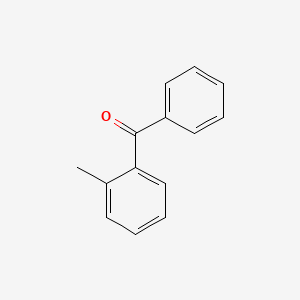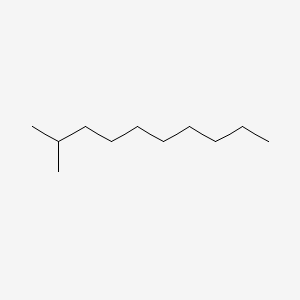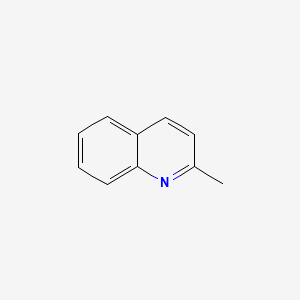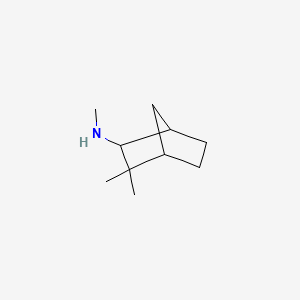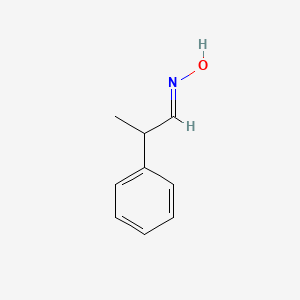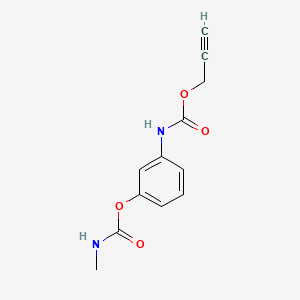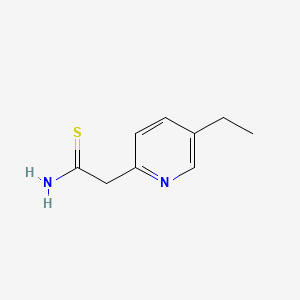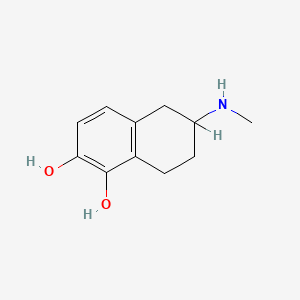
5,6-Dihydroxy-2-methylaminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-2-methylaminotetralin is a bioactive chemical.
Applications De Recherche Scientifique
Serotonin Receptor Agonism and Antagonism
5,6-Dihydroxy-2-methylaminotetralin, as a structural analogue to serotonin receptor ligands, has been implicated in various studies focusing on serotonin receptor-mediated effects. For instance, compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a serotonin 1A receptor agonist, have been extensively studied for their pharmacological actions, which include modulating neurotransmitter release and affecting synaptic transmission. This is particularly evident in research exploring the modulation of excitatory synaptic transmission via protein kinase C in the rat dorsolateral septal nucleus, indicating a potential role in neural circuitry modulating cognitive and emotional behaviors (Hasuo, Matsuoka, & Akasu, 2002).
Dopamine Receptor Interactions
The pharmacological evaluation of 2-aminotetralin derivatives, closely related to 5,6-dihydroxy-2-methylaminotetralin, has revealed their differential effects on central dopamine receptors. This includes the characterization of compounds like UH 232 and UH 242, which exhibit enantioselective interactions with dopamine receptors, influencing both pre- and postsynaptic receptor activities. Such findings underscore the potential utility of these compounds in exploring dopaminergic mechanisms underlying neuropsychiatric disorders (Svensson et al., 2005).
Neuroprotection and Neurotoxicity
Research has also delved into the neuroprotective versus neurotoxic roles of serotonin receptor agonists, with studies highlighting how activation of specific serotonin receptors can mitigate or exacerbate neuronal cell death induced by oxidative stress. This is crucial in understanding the cellular mechanisms underpinning neurodegenerative diseases and formulating therapeutic strategies to counteract such pathologies (Lee, Ban, Cho, & Seong, 2005).
Cognitive Enhancement and Psychiatric Applications
The exploration of serotonin receptor antagonists has revealed their potential in enhancing cognitive function and treating anxiety disorders. For example, compounds like PD 176252, a bombesin receptor antagonist, have demonstrated efficacy in various animal models of anxiety, implicating serotoninergic systems in anxiety regulation and offering new avenues for therapeutic intervention (Merali et al., 2006).
Serotonergic System in Learning and Memory
Additionally, the assessment of serotonin 6 (5-HT6) receptor antagonists in rodent models has shed light on the intricate role of the serotonergic system in learning and memory processes. Although findings have been mixed, such studies contribute to a deeper understanding of the molecular underpinnings of cognitive functions and the potential of targeting serotonergic receptors in cognitive disorders (Lindner et al., 2003).
Propriétés
Numéro CAS |
39478-89-2 |
|---|---|
Nom du produit |
5,6-Dihydroxy-2-methylaminotetralin |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |
Clé InChI |
BHDFPNRSDABMPW-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O |
SMILES canonique |
CNC1CCC2=C(C1)C=CC(=C2O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
38313-28-9 (hydrobromide) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



